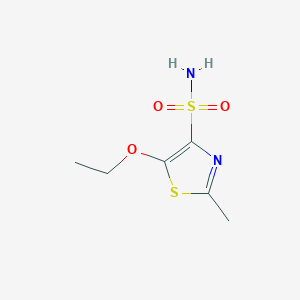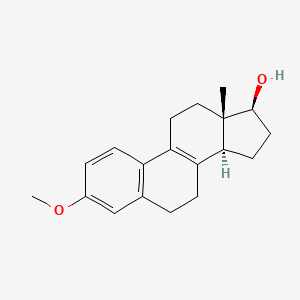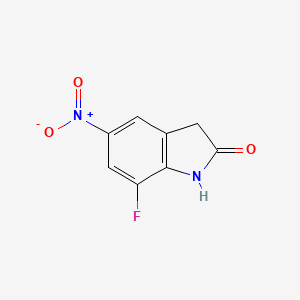![molecular formula C15H14N2O3 B8577148 4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)
4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl ester group and an amide linkage between a benzoic acid derivative and an aminobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester typically involves the reaction of 4-aminobenzoic acid with methyl 2-aminobenzoate under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties
作用機序
The mechanism of action of 4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: Known for its role in the synthesis of folate and its use in sunscreens.
Methyl 4-aminobenzoate: Used in organic synthesis and as a dye intermediate.
2-Aminobenzamide derivatives: Investigated for their cytotoxic activity against cancer cell lines
Uniqueness
4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
methyl 4-[(2-aminobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18) |
InChIキー |
ZPSPBDIDNVEYAK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate](/img/structure/B8577073.png)













